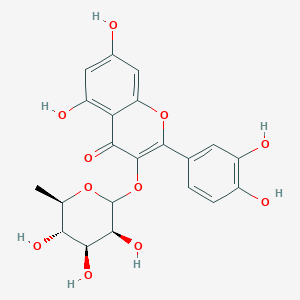
quercitrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
quercitrin, also known as this compound, is a naturally occurring flavonoid glycoside. It is formed from the flavonoid quercetin and the deoxy sugar rhamnose. This compound is found in various plants, including Tartary buckwheat, oaks, and Nymphaea odorata. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: quercitrin can be synthesized through the glycosylation of quercetin with rhamnose. This reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions. The reaction can be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of quercetin 3-O-rhamnoside often involves extraction from plant sources. For example, microwave-assisted extraction (MAE) has been used to extract quercetin 3-O-rhamnoside from Piliostigma thonningii leaves. This method enhances the extraction yield and quality while reducing extraction time. Optimal conditions for MAE include an extraction time of 69 seconds, an irradiation power of 380 W, and a solid-liquid ratio of 1/10 (w/v) .
Análisis De Reacciones Químicas
Types of Reactions: quercitrin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Hydrolysis: The compound can be hydrolyzed to yield quercetin and rhamnose using acidic or enzymatic hydrolysis.
Major Products: The major products formed from these reactions include quercetin and rhamnose. For instance, hydrolysis of quercetin 3-O-rhamnoside yields quercetin and L-rhamnose .
Aplicaciones Científicas De Investigación
quercitrin has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.
Medicine: this compound has potential therapeutic applications in the treatment of cardiovascular and neurological diseases.
Mecanismo De Acción
quercitrin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Apoptosis Induction: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Comparación Con Compuestos Similares
Quercetin 3-O-glucoside: A glycoside formed from quercetin and glucose.
Quercetin 3-O-rutinoside: A glycoside formed from quercetin and rutinose.
Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C21H20O11 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21?/m1/s1 |
Clave InChI |
OXGUCUVFOIWWQJ-GPTQEAJUSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Sinónimos |
quercetin 3-O-rhamnoside quercetin-3-L-rhamnoside quercetrin quercitrin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


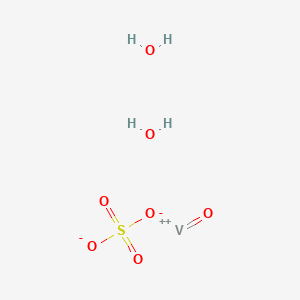
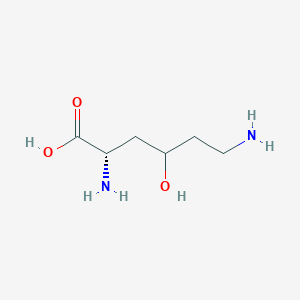
![2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid](/img/structure/B1258230.png)
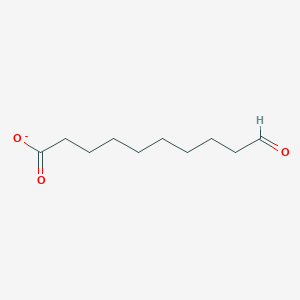
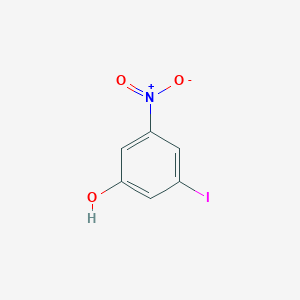
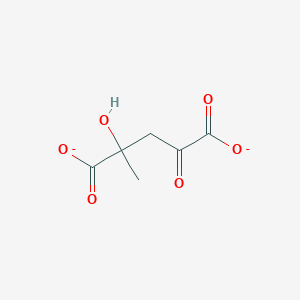

![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
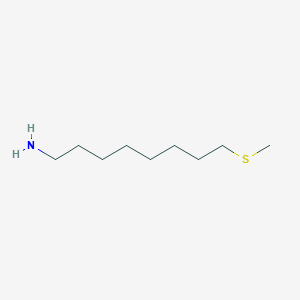
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminobutylamino)butyl]carbamate](/img/structure/B1258241.png)
![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)

